molecular formula C32H42N4O4S B1666216 AZD-3199 free base CAS No. 925243-19-2

AZD-3199 free base

Cat. No. B1666216
M. Wt: 578.8 g/mol
InChI Key: ZVULMJYRVAVKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD-3199 is a β2 adrenergic receptor agonist potentially for the treatment of asthma and chronic obstructive.

Scientific Research Applications

1. Preformulation Evaluation

AZD-3199 is an investigational antiarrhythmic agent for atrial fibrillation patients. Research on its preformulation, conducted by Sigfridsson, Lundqvist, and Ohlson (2012), found that AZD-3199 is a crystalline oxabispidine and its neutral form is a base with a pKa of 9.9. The substance showed stability under various conditions, indicating suitability for product development despite its low melting point and occurrence in two different crystal forms. This study aids in understanding the physical and chemical properties essential for the development of the compound (Sigfridsson, Lundqvist, & Ohlson, 2012).

2. Sepsis Clinical Trials

Wong and Lindsell (2016) utilized AZD-3199 in a clinical trial for severe sepsis or septic shock. The study, focusing on an enrichment strategy, employed the Adult Septic Shock Information and Stratification (ASSIST) tool for estimating mortality risk and assessing the efficacy of AZD-3199. Their findings suggest that the effects of AZD-3199 might be dependent on baseline mortality risk, providing insights into patient selection and treatment efficacy in sepsis clinical trials (Wong & Lindsell, 2016).

properties

CAS RN

925243-19-2

Product Name

AZD-3199 free base

Molecular Formula

C32H42N4O4S

Molecular Weight

578.8 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide

InChI

InChI=1S/C32H42N4O4S/c1-3-35(4-2)20-21-36(19-18-33-17-14-26-12-13-28(37)30-31(26)41-32(39)34-30)29(38)16-23-40-22-15-25-10-7-9-24-8-5-6-11-27(24)25/h5-13,33,37H,3-4,14-23H2,1-2H3,(H,34,39)

InChI Key

ZVULMJYRVAVKCP-UHFFFAOYSA-N

SMILES

CCN(CC)CCN(CCNCCC1=C2C(=C(C=C1)O)NC(=O)S2)C(=O)CCOCCC3=CC=CC4=CC=CC=C43

Canonical SMILES

CCN(CC)CCN(CCNCCC1=C2C(=C(C=C1)O)NC(=O)S2)C(=O)CCOCCC3=CC=CC4=CC=CC=C43

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZD-3199;  AZD 3199;  AZD3199.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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